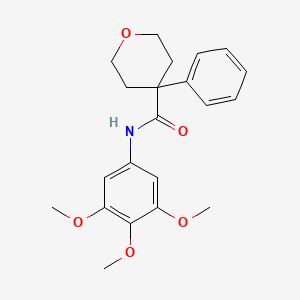![molecular formula C21H19N5O2 B10997066 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one](/img/structure/B10997066.png)
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of heterocyclic moieties. Let’s break it down:
Pyridine: A six-membered aromatic ring containing nitrogen.
Oxadiazole: A five-membered ring with two nitrogen atoms and an oxygen atom.
Tetrahydro-2H-beta-carboline: A bicyclic system with a pyridine ring fused to a seven-membered ring.
Preparation Methods
The synthetic routes for this compound involve combining the respective building blocks. While I don’t have specific details for this exact compound, I can provide a general approach:
Oxadiazole Formation: Start by synthesizing the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Pyridine Attachment: Introduce the pyridine moiety by coupling it with the oxadiazole ring. Various methods like Suzuki-Miyaura cross-coupling or Sonogashira reactions can be employed.
Tetrahydro-2H-beta-carboline Incorporation: Finally, fuse the tetrahydro-2H-beta-carboline fragment to complete the compound.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions due to its diverse functional groups.
Substitution: Halogenation or other substitution reactions are possible.
Common Reagents: Reagents like hydrazine, carboxylic acids, and metal catalysts play crucial roles.
Major Products: These depend on reaction conditions but could include regioisomers or stereoisomers.
Scientific Research Applications
Medicine: Investigate its potential as an antimicrobial agent, considering its heterocyclic structure.
Chemistry: Explore its reactivity in various transformations.
Biology: Assess its impact on cellular processes.
Industry: Investigate applications in materials science or drug development.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Explore signaling pathways influenced by its interactions.
Comparison with Similar Compounds
While I don’t have an exhaustive list, similar compounds include:
Furamizole: Also contains an oxadiazole ring and exhibits antibiotic properties.
Raltegravir: An antiretroviral drug with an oxadiazole moiety.
Nesapidil: An antihypertensive agent containing an oxadiazole ring.
Zibotentan: An anticancer drug with an oxadiazole scaffold.
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C21H19N5O2/c27-20(6-5-19-24-21(25-28-19)14-7-10-22-11-8-14)26-12-9-16-15-3-1-2-4-17(15)23-18(16)13-26/h1-4,7-8,10-11,23H,5-6,9,12-13H2 |
InChI Key |
ZFTLWODUPNKDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCC4=NC(=NO4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B10996997.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997002.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B10997009.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10997023.png)
![6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]hexanamide](/img/structure/B10997033.png)
![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997040.png)
![N-cyclohexyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997042.png)
![1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997043.png)
![3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997047.png)
![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10997048.png)
![Methyl 4-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10997053.png)

